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Compound of Interest

Compound Name: 2-Methoxyquinolin-6-amine

CAS No.: 1153800-77-1

Cat. No.: B1386342 Get Quote

Introduction & Structural Context
2-Methoxyquinolin-6-amine is a functionalized quinoline derivative used primarily as a

building block in the synthesis of antimalarial drugs (e.g., analogues of

Primaquine/Tafenoquine) and kinase inhibitors. Its structure features a bicyclic aromatic core

with two key functional groups: an electron-donating methoxy group at position 2 and a primary

amine at position 6.

CAS Number: 1153800-77-1[1][2][3]

Molecular Formula:ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline

ng-star-inserted">

Molecular Weight: 174.20 g/mol

Key Isomer Distinction: Must be distinguished from its isomers, such as 6-methoxyquinolin-

8-amine (CAS 90-52-8) and 6-methoxyquinolin-2-amine (CAS 119990-33-9).

Synthesis & Sample Preparation
To ensure accurate spectral data, the sample must be isolated with high purity. The following

protocols outline the synthesis and preparation for analysis.
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Synthesis Workflow (Photocatalytic Reduction)
A modern, "green" approach involves the selective reduction of 2-methoxy-6-nitroquinoline

using visible-light photocatalysis, avoiding harsh metal reductions (e.g., SnCl

).

Protocol:

Reactants: Dissolve 2-methoxy-6-nitroquinoline (1.0 equiv) in MeOH/H

O (4:1).

Catalyst & Reductant: Add Ascorbic Acid (4.0 equiv) and Ru(bpy)

Cl

(1 mol%).

Reaction: Irradiate with Blue LEDs (455 nm) at room temperature for 1–2 hours under inert

atmosphere (

).

Workup: Evaporate solvent, neutralize with saturated NaHCO

, and extract with ethyl acetate.

Purification: Flash column chromatography (Hexane/EtOAc) to yield the pale yellow solid.

Sample Preparation for Spectroscopy
NMR: Dissolve ~5–10 mg in 0.6 mL DMSO-d

or CDCl

. (DMSO-d

is preferred to observe exchangeable -NH

protons).
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MS: Dilute to 10 µg/mL in Methanol + 0.1% Formic Acid for ESI-MS.

IR: Prepare a KBr pellet (1-2 mg sample in 100 mg KBr) or use ATR (Attenuated Total

Reflectance) on the neat solid.

Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR)
The NMR spectrum is defined by the electron-donating effects of the 2-OMe and 6-NH

groups, which shield specific protons on the quinoline ring.

Predicted

H NMR Data (400 MHz, DMSO-d

)
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Position
Shift (

, ppm)
Multiplicity (Hz)

Assignment
Logic

H-4 7.95 Doublet (d) 9.0

Para to N,

deshielded,

couples with H-3.

H-8 7.55 Doublet (d) 9.0

Meta to NH

, ortho to ring

junction.

H-5 7.15 Doublet (d) 2.5

Ortho to NH

, shielded. Small

meta-coupling to

H-7.

H-7 7.05
Doublet of

Doublets (dd)
9.0, 2.5

Ortho to NH

, shielded.

Couples with H-8

(ortho) and H-5

(meta).

H-3 6.85 Doublet (d) 9.0

Ortho to OMe,

strongly

shielded.

NH 5.20 Broad Singlet (s) -

Exchangeable

protons

(disappear with

D

O shake).

OMe 3.95 Singlet (s) -
Characteristic

methoxy group.

Self-Validation Check:
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H-3 vs H-4: Look for the AB system of the pyridine ring. H-3 is significantly upfield (~6.8-6.9

ppm) due to the ortho-methoxy effect.

H-5/H-7/H-8: The 6-amino group creates an AMX or ABX pattern on the benzene ring. H-5

(isolated by substitution) typically appears as a narrow doublet (meta coupling).

Mass Spectrometry (MS)
Method: ESI-MS (Positive Mode)

Molecular Ion [M+H]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632=""

class="inline ng-star-inserted">

: m/z 175.08

Adducts: [M+Na]

m/z 197.07

Fragmentation Pathway (MS/MS):

Precursor: m/z 175.1

Loss of Methyl Radical (-CH

): m/z 160.1 (Formation of quinolone-like cation).

Loss of CO (-28 Da): m/z 132.1 (Ring contraction).

Loss of HCN (-27 Da): m/z 105.1.

Infrared Spectroscopy (IR)
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Frequency (cm

)
Vibration Mode Functional Group

3420, 3340 N-H Stretch
Primary Amine (-NH

) - Asymmetric/Symmetric

1625 C=N Stretch Quinoline Ring

1590, 1510 C=C Stretch Aromatic Skeleton

1240 C-O-C Stretch Aryl Alkyl Ether (Methoxy)

830 C-H Bend
Para-substituted/1,2,4-

trisubstituted arene

Data Visualization & Logic
Structural Validation Logic
The following diagram illustrates the logical flow a researcher should use to confirm the identity

of 2-methoxyquinolin-6-amine using the data above.
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Unknown Sample
(Suspected 2-Methoxyquinolin-6-amine)

Step 1: Mass Spec (ESI+)
Target: m/z 175.1 [M+H]+

Step 2: IR Analysis
Target: 3300-3450 cm-1 (NH2)

Step 3: 1H NMR Analysis

Signal A: Singlet ~3.9 ppm (3H)
Confirms Methoxy

Signal B: Doublet ~6.9 ppm
Confirms 2-Substitution (Shielding)

Signal C: Broad Singlet ~5.2 ppm
Exchangeable with D2O

Identity Confirmed:
2-Methoxyquinolin-6-amine

Click to download full resolution via product page

Caption: Logical workflow for the stepwise structural validation of 2-Methoxyquinolin-6-amine.

Synthesis & Fragmentation Pathway

2-Methoxy-6-nitroquinoline
(Precursor)

2-Methoxyquinolin-6-amine
(Target)

Reduction

Ascorbic Acid / Ru(bpy)3
Blue LED (455 nm)

Fragment m/z 160
[M - CH3]+

ESI-MS Frag
(-15 Da) Fragment m/z 132

[M - CH3 - CO]+
(-28 Da)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1386342?utm_src=pdf-body-img
https://www.benchchem.com/product/b1386342?utm_src=pdf-body
https://www.benchchem.com/product/b1386342?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1386342?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Photocatalytic synthesis route (solid lines) and MS fragmentation pathway (dashed

lines).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Page loading... [wap.guidechem.com]

2. Page loading... [wap.guidechem.com]

3. guidechem.com [guidechem.com]

To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 2-
Methoxyquinolin-6-amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1386342#spectroscopic-data-of-2-methoxyquinolin-
6-amine-nmr-ir-ms]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Facs.orglett.9b01099
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpatents.google.com%2Fpatent%2FWO2007084786A1%2Fen
https://www.benchchem.com/product/b1386342?utm_src=pdf-body
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F43451032
https://www.benchchem.com/product/b1386342?utm_src=pdf-body
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.guidechem.com%2Fcas%2F1153800-77-1.html
https://www.benchchem.com/product/b1386342?utm_src=pdf-custom-synthesis
https://wap.guidechem.com/dictionary/en/86544-43-6.html
https://wap.guidechem.com/dictionary/en/5427-52-1.html
https://www.guidechem.com/encyclopedia/kr/5-methoxyquinolin-3-amine-dic1569245.html
https://www.benchchem.com/product/b1386342#spectroscopic-data-of-2-methoxyquinolin-6-amine-nmr-ir-ms
https://www.benchchem.com/product/b1386342#spectroscopic-data-of-2-methoxyquinolin-6-amine-nmr-ir-ms
https://www.benchchem.com/product/b1386342#spectroscopic-data-of-2-methoxyquinolin-6-amine-nmr-ir-ms
https://www.benchchem.com/product/b1386342#spectroscopic-data-of-2-methoxyquinolin-6-amine-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1386342?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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